AB-Neca is classified as a purinergic receptor agonist, specifically targeting the adenosine A2A receptor. It is derived from adenosine, a nucleoside that plays crucial roles in cellular signaling and energy transfer. The synthesis of AB-Neca has been explored in various studies, highlighting its biochemical properties and potential applications in medicine .
The synthesis of AB-Neca involves several chemical reactions that modify the adenosine structure to enhance its receptor affinity and selectivity. One common method includes the reaction of adenosine with ethyl chloroformate in the presence of a base, which facilitates the formation of the ethylcarboxamide group at the 5' position.
A detailed synthesis process includes:
The molecular formula of AB-Neca is C₁₃H₁₅N₅O₂, with a molecular weight of approximately 275.3 g/mol. The compound features a purine base structure with an ethylcarboxamide group attached at the 5' position.
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are typically used to confirm the structure and purity of synthesized AB-Neca .
AB-Neca undergoes various chemical reactions that are essential for its biological activity. Notably, it can interact with adenosine receptors to modulate intracellular signaling pathways.
The mechanism of action for AB-Neca primarily involves its role as an agonist for the A2A adenosine receptor. Upon binding to this receptor, AB-Neca triggers a series of intracellular events:
Relevant analyses include melting point determination and solubility tests under varying conditions .
AB-Neca has several scientific applications, primarily in pharmacological research:
The pursuit of subtype-selective adenosine receptor ligands began with structural modifications of adenosine itself. Early efforts focused on the N⁶-position (e.g., cycloalkyl groups in N⁶-cyclopentyladenosine) to enhance A₁ affinity, and the C2-position (e.g., amino or alkynyl chains) for A₂ₐ selectivity [1] [9]. The 5′-N-ethylcarboxamido modification, exemplified by 5′-N-ethylcarboxamidoadenosine (NECA), emerged as a breakthrough for universal agonist potency across all subtypes (A₁, A₂ₐ, A₂в, A₃), though it lacked selectivity [4] [9]. This era highlighted a critical challenge: achieving high affinity for one receptor without significant cross-reactivity, particularly due to the high sequence homology among adenosine receptors [1].
Table 1: Evolution of Key Adenosine Receptor Agonists
Compound | Structural Modifications | Primary Selectivity | Ki Values (nM) |
---|---|---|---|
Adenosine | None | Non-selective | A₁: 10,700; A₂ₐ: 23,400; A₃: 13,300 |
NECA | 5′-N-ethylcarboxamido | Non-selective | A₁: 14; A₂ₐ: 20; A₃: 6.2 |
CPA | N⁶-cyclopentyl | A₁ | A₁: 2.3; A₃: 72 |
CGS21680 | C2-phenethylamino | A₂ₐ | A₂ₐ: 27; A₁: 289 |
IB-MECA | N⁶-(3-iodobenzyl) | A₃ | A₃: 1.8; A₁: 51; A₂ₐ: 2,900 |
Source: Derived from [1] [4] [9]
The discovery of the A₃ receptor in the 1990s intensified efforts to exploit ribose moiety modifications and N⁶-aryl substitutions. N⁶-(3-iodobenzyl)adenosine (IB-MECA) demonstrated 50-fold A₃ selectivity, while its 2-chloro derivative (Cl-IB-MECA) achieved >1,000-fold selectivity, establishing a template for A₃-specific agents like AB-NECA [6] [9].
AB-NECA (chemical name: N⁶-(4-aminobenzyl)-5′-N-ethylcarboxamidoadenosine) integrates two key pharmacophores:
This design confers sub-nanomolar affinity for the A₃ receptor (Ki ~0.33 nM), with selectivity ratios of 2,500-fold over A₁ and 1,400-fold over A₂ₐ receptors in rat models [6] [9]. Functionally, AB-NECA inhibits adenylyl cyclase via Gαᵢ coupling and activates phospholipase C (PLC), triggering calcium mobilization—a dual signaling profile characteristic of A₃ agonism [4] [6]. Cryo-EM analyses reveal that AB-NECA’s 4-aminobenzyl group occupies a hydrophobic subpocket in the A₃ orthosteric site, formed by transmembrane helices 3 and 7 (residues Leu90, Trp243, and Asn250), while its 5′-uronamide forms hydrogen bonds with Asn254 and Thr257 [3] [8].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0